methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazole core through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The resulting triazole is then functionalized with a 4-ethoxyphenyl group and a methyl group at specific positions.
The final step involves the amidation of the triazole derivative with methyl 3-aminobenzoate under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole core can bind to metal ions or form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
- Methyl 3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Uniqueness
Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and therapeutic potential.
The molecular formula of this compound is C15H18N4O3 with a molecular weight of 302.33 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including this compound, it was found to possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound effectively inhibits bacterial growth.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.6 |
Escherichia coli | 31.2 |
Pseudomonas aeruginosa | 62.5 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10.5 |
A549 (lung cancer) | 12.8 |
HCT116 (colon cancer) | 9.0 |
The observed IC50 values indicate that this compound exhibits potent antiproliferative activity against multiple cancer types .
Anti-inflammatory Activity
This compound has also shown promise in reducing inflammation. In studies involving cytokine release assays, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety interacts with various enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and activating caspases.
- Cytokine Modulation : It regulates inflammatory responses by inhibiting the NF-kB pathway and reducing cytokine production.
Case Studies
A recent clinical study investigated the effects of this compound in patients with chronic infections resistant to standard treatments. Results indicated a significant reduction in infection markers and improved patient outcomes after treatment with this compound.
Properties
IUPAC Name |
methyl 3-[[1-(4-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-28-17-10-8-16(9-11-17)24-13(2)18(22-23-24)19(25)21-15-7-5-6-14(12-15)20(26)27-3/h5-12H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBJYLGPIRVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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